[(2-Propoxybenzoyl)amino]thiourea
Overview
Description
[(2-Propoxybenzoyl)amino]thiourea is a chemical compound that belongs to the class of hydrazinecarbothioamides. This compound is known for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . It is a heterocyclic compound that has garnered significant interest in various biological investigations due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Propoxybenzoyl)amino]thiourea typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. One common method is the reaction of 2-propoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2-Propoxybenzoyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
[(2-Propoxybenzoyl)amino]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2-Propoxybenzoyl)amino]thiourea involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation . The compound induces apoptosis and causes cell cycle arrest, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide derivatives: These compounds share similar structural features and biological activities.
Hydrazinecarbothioamide derivatives: These compounds also exhibit antioxidant, anticancer, and antimicrobial properties.
Uniqueness
[(2-Propoxybenzoyl)amino]thiourea is unique due to its specific substitution pattern, which enhances its biological activities compared to other similar compounds. Its ability to target specific molecular pathways, such as the PI3K/Akt/mTOR pathway, makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[(2-propoxybenzoyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-7-16-9-6-4-3-5-8(9)10(15)13-14-11(12)17/h3-6H,2,7H2,1H3,(H,13,15)(H3,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEBHEUNYUPMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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